Product packaging for (4r)-4-Amino-5-phenylpentanoic acid(Cat. No.:)

(4r)-4-Amino-5-phenylpentanoic acid

Cat. No.: B11750421
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-SNVBAGLBSA-N
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Description

Contextualizing Non-Proteinogenic Amino Acids in Contemporary Organic and Medicinal Chemistry

While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, a vast world of non-proteinogenic amino acids (NPAAs) exists, with over 140 known to occur naturally and thousands more synthesized in laboratories. wikipedia.org These compounds are not encoded in the genome for protein synthesis but play crucial roles in various biological processes. wikipedia.orgfiveable.me NPAAs serve as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins. wikipedia.org

In medicinal chemistry, NPAAs are of immense interest for several reasons. They are key intermediates in the synthesis of various drugs. taylorandfrancis.comchemscene.com Their incorporation into peptide-based drugs can enhance stability by resisting enzymatic degradation. Furthermore, NPAAs are instrumental in the discovery of new antibiotics and the design of synthetic ones. nih.gov The study of these unique amino acids can lead to novel therapeutic strategies by targeting specific metabolic pathways. fiveable.me

Significance of Enantiomeric Purity and Stereochemistry in Bioactive Molecules

The concept of chirality, or "handedness," is fundamental in the realm of bioactive molecules. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. The therapeutic effect of a bioactive molecule is intrinsically linked to its enantiomeric purity and its specific three-dimensional structure, or stereochemistry. nih.gov

For instance, only one enantiomer of a drug may bind to a specific biological target to elicit the desired therapeutic response, while the other enantiomer could be inactive or even cause undesirable side effects. nih.govmdpi.com Therefore, ensuring high enantiomeric purity is a critical aspect of drug development and manufacturing. nih.gov The precise stereochemical configuration of a molecule dictates its interactions with chiral biological macromolecules like enzymes and receptors, highlighting the necessity for stereoselective synthesis and analysis. mdpi.commdpi.com

Overview of Research Trajectories for 4-Amino-5-phenylpentanoic Acid Motifs

The 4-amino-5-phenylpentanoic acid structural motif has been a focal point of significant research endeavors. A notable area of investigation involves its incorporation into larger, more complex molecules with potential therapeutic applications. For example, the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue is a key component of stictamides A-C, compounds isolated from a species of lichen. nih.gov Stictamide A has demonstrated inhibitory activity against matrix metalloproteinase 12 (MMP12), a protease implicated in disease, suggesting a potential therapeutic avenue. nih.gov

Furthermore, derivatives of 4-amino-5-phenylpentanoic acid are explored as building blocks in the synthesis of various bioactive compounds. The synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid has been reported as part of the total synthesis of cyclodepsipeptides, a class of natural products with a wide range of biological activities. researchgate.net Research into the asymmetric synthesis of related structures, such as (R)-4-aminopentanoic acid from levulinic acid, highlights the ongoing efforts to develop efficient and stereoselective methods for producing these valuable chiral building blocks. frontiersin.org The exploration of different synthetic routes and the incorporation of this motif into diverse molecular architectures underscore its importance in the quest for new bioactive agents.

PropertyValueSource
IUPAC Name (4R)-4-amino-5-phenylpentanoic acidN/A
CAS Number 63328-06-3 chemsrc.comlookchem.com
Molecular Formula C11H15NO2 nih.govbldpharm.comkeyorganics.net
Molecular Weight 193.24 g/mol nih.govbldpharm.com
Synonyms R-(γ)-Phe chemsrc.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B11750421 (4r)-4-Amino-5-phenylpentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4R)-4-amino-5-phenylpentanoic acid

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1

InChI Key

URBAOHLJWLYLQE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4r 4 Amino 5 Phenylpentanoic Acid and Its Analogues

Stereoselective Synthesis of the 4-Amino-5-phenylpentanoic Acid Core

The precise control of stereochemistry is paramount in the synthesis of (4R)-4-amino-5-phenylpentanoic acid, as the biological activity of chiral molecules is often confined to a single enantiomer. Methodologies to achieve this stereocontrol can be broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules, and organocatalytic strategies, which employ small organic molecules to induce enantioselectivity.

Chiral Pool Approaches and Precursor Derivatization

Chiral pool synthesis is a strategy that leverages the abundance of enantiomerically pure compounds from nature, such as amino acids and sugars, as starting materials. wikipedia.org This approach is advantageous as it often provides a pre-defined stereocenter, which can be elaborated into the desired target molecule, thus simplifying the synthetic sequence and avoiding costly resolution steps. wikipedia.org

Given the structural similarity, L-phenylalanine is a logical and common chiral precursor for the synthesis of this compound. The synthesis often involves the transformation of the amino acid into a chiral aldehyde, which then serves as a key intermediate for subsequent carbon-carbon bond-forming reactions. These phenylalanine-derived aldehydes can undergo various asymmetric transformations to build the pentanoic acid backbone with the desired stereochemistry. frontiersin.orgbaranlab.org

Recent advancements have focused on developing novel catalytic systems to enhance the efficiency and stereoselectivity of these transformations. For instance, chiral BINOL-derived aldehydes have been employed as catalysts in the asymmetric functionalization of amino acid esters. frontiersin.org These catalysts have demonstrated the ability to control the facial selectivity of enolate intermediates, leading to high levels of stereocontrol in the formation of new stereocenters. frontiersin.org The development of such catalytic systems represents a significant step forward in the synthesis of complex amino acid derivatives from readily available chiral precursors. frontiersin.org

PrecursorTransformationKey Features
L-PhenylalanineConversion to chiral aldehydeUtilizes a readily available chiral pool starting material.
Phenylalanine-derived aldehydeAsymmetric C-C bond formationAllows for the stereocontrolled construction of the pentanoic acid backbone.

This table summarizes the general approach of using phenylalanine-derived aldehydes in the synthesis of this compound.

Organocatalytic Strategies for Enantiocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-based and enzymatic catalysis. libretexts.orgrsc.orgnih.gov This strategy utilizes small, chiral organic molecules to catalyze enantioselective transformations, often with high efficiency and under mild reaction conditions. libretexts.orgresearchgate.net The low toxicity and operational simplicity of organocatalysts make them particularly attractive for the synthesis of pharmaceutical intermediates. libretexts.org

The amino acid L-proline is a remarkably versatile and widely used organocatalyst. researchgate.netmpg.de Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through multiple pathways, including enamine and iminium catalysis, as well as through bifunctional acid-base catalysis. libretexts.org Proline and its derivatives have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions, which are key steps in the synthesis of amino acids and their derivatives. researchgate.netclockss.org

In the context of synthesizing γ-amino acids, proline-catalyzed reactions can be used to introduce the required stereocenters with high enantioselectivity. libretexts.orgresearchgate.net For example, the asymmetric Mannich reaction of an aldehyde with an appropriate imine, catalyzed by proline, can establish the chiral amine center found in this compound. libretexts.org The stereochemical outcome of these reactions is often rationalized by transition state models where the proline catalyst directs the approach of the reactants through a network of hydrogen bonds and steric interactions. clockss.org

CatalystReaction TypeKey Advantages
L-ProlineAldol, MannichInexpensive, non-toxic, readily available, bifunctional activation. libretexts.orgresearchgate.net
Proline DerivativesAldol, MannichEnhanced catalytic efficiency and scope. researchgate.net

This table highlights the use of proline and its derivatives as organocatalysts in key synthetic reactions.

The field of organocatalysis is continuously evolving, with ongoing research focused on the design and synthesis of new and more efficient catalytic systems. researchgate.net For the synthesis of chiral amino acids, this includes the development of novel organocatalysts that can overcome the limitations of existing methods. rsc.orgnih.gov For instance, researchers are exploring chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids as phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) Schiff bases, providing a route to a variety of unnatural α-amino acid derivatives with high enantioselectivity. nih.gov

Furthermore, biomimetic approaches, such as the use of chiral pyridoxal-dependent catalysts and chiral BINOL aldehydes, are being investigated to mimic enzymatic transformations. frontiersin.orgnih.gov These novel systems aim to provide greater control over stereoselectivity and expand the scope of substrates that can be used in the synthesis of complex chiral molecules like this compound. The development of such catalysts is crucial for accessing a wider range of noncanonical amino acids, which are valuable building blocks in medicinal chemistry and chemical biology. rsc.orgnih.gov

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral amines and amino acids, enzymes provide an efficient alternative to traditional chemical methods.

Application of Omega-Transaminases in Stereoselective Amination

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. chemrxiv.org Unlike α-transaminases, which act on the α-carbon, ω-TAs can introduce an amino group at a position distal to a carboxyl group, making them ideal for the synthesis of β-amino acids and other chiral amines. chemrxiv.org

The asymmetric synthesis of this compound can be achieved with high enantiomeric excess using an (R)-selective ω-transaminase. This process typically involves the amination of a prochiral ketone precursor, such as 5-phenyl-4-oxopentanoic acid. The enzyme stereoselectively adds the amino group, yielding the desired (4R) configuration. The advantages of using ω-TAs include high enantioselectivity, the use of inexpensive amine donors (like isopropylamine), and the avoidance of heavy metal catalysts. chemrxiv.org The development of robust ω-transaminase mutants has been a key focus, with specific variants engineered for enhanced stability and activity towards bulky substrates, such as the precursors for sitagliptin (B1680988) and other pharmaceuticals. nih.gov

Key Features of ω-Transaminase Catalysis:

Feature Description Reference
Enzyme Class Pyridoxal-5'-phosphate (PLP)-dependent transaminases chemrxiv.org
Reaction Asymmetric transfer of an amino group to a prochiral ketone chemrxiv.org
Selectivity High enantioselectivity for producing (R)- or (S)-amines nih.gov
Application Synthesis of chiral amines and β-amino acids chemrxiv.org

| Advantage | Mild reaction conditions, high atom economy, no need for cofactor regeneration | chemrxiv.org |

Enzymatic Kinetic Resolution for Enantiopure Intermediates

Enzymatic kinetic resolution (EKR) is a widely used technique for separating racemic mixtures into their constituent enantiomers. This method exploits the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net

In the context of this compound synthesis, EKR can be applied to a racemic intermediate, such as a protected form of 4-amino-5-phenylpentanoic acid ester. For instance, a racemic ester can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase A (CLEA). chemrxiv.org The lipase may selectively hydrolyze the (S)-enantiomer to the corresponding carboxylic acid, while the desired (R)-ester remains unchanged. The two compounds can then be separated. The efficiency of this resolution is determined by the enantioselectivity (E-value) of the enzyme. organic-chemistry.org

A more advanced strategy is dynamic kinetic resolution (DKR), where the less reactive enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. This can be achieved by combining the enzymatic resolution with a chemical or enzymatic racemization catalyst.

Diastereoselective Routes to Substituted Phenylpentanoic Acids

The introduction of additional stereocenters, as seen in derivatives like 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), adds a layer of complexity, requiring precise control over diastereoselectivity.

Synthesis of 4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA) Stereoisomers

AHPPA contains two stereocenters, meaning it can exist as four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The (3S,4S)-isomer is a known component in the design of biologically active molecules and serves as a valuable chiral building block. The synthesis of specific AHPPA stereoisomers often relies on stereocontrolled aldol reactions or the reduction of β-keto esters.

One common approach involves the acylation of a chiral enolate with an optically active acylating agent, followed by a stereospecific reduction. For example, a chiral glycine equivalent can be enolized and reacted with 3-phenylpropanal (B7769412) to form a β-hydroxy-α-amino acid precursor. The stereochemical outcome of the aldol addition can be controlled by the chiral auxiliary on the glycine unit. Subsequent stereoselective reduction of a ketone or imine functionality at the C4 position establishes the second stereocenter, providing access to specific AHPPA stereoisomers.

Strategies for Diastereodivergent Access

Diastereodivergent synthesis allows for the selective formation of any given diastereomer of a multi-stereocenter product from a common intermediate. This is typically achieved by switching the source of stereochemical control, moving from substrate control to reagent control or vice-versa.

In the synthesis of AHPPA, a diastereodivergent strategy could be employed starting from a single chiral precursor. For example, the reduction of a chiral β-keto ester intermediate, (4R)-4-(N-protected-amino)-3-oxo-5-phenylpentanoic acid ester, can yield different diastereomers of AHPPA depending on the reducing agent and conditions used.

Substrate-Controlled Reduction: The existing stereocenter at C4 can direct the approach of the reducing agent, leading preferentially to one diastereomer (e.g., the anti-product).

Reagent-Controlled Reduction: By using a bulky reducing agent or a chiral catalyst, the facial selectivity of the reduction can be overridden, forcing the formation of the other diastereomer (e.g., the syn-product).

This approach provides a flexible route to all possible stereoisomers from a single, readily available intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Strategic Protecting Group Manipulations and Derivatization

The synthesis of complex molecules like this compound and its analogues requires the use of protecting groups to temporarily mask reactive functional groups, namely the amine and carboxylic acid. The choice of protecting groups is critical, as they must be stable under various reaction conditions and removable without affecting other parts of the molecule—a property known as orthogonality.

The amino group is typically protected to prevent unwanted side reactions due to its nucleophilicity and basicity. Common amine protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). The carboxylic acid is usually protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting with basic or nucleophilic reagents.

The strategic selection and manipulation of these groups are fundamental to the successful synthesis and subsequent derivatization of the target compound, particularly in applications like peptide synthesis where the molecule is extended by forming amide bonds.

Common Protecting Groups in Amino Acid Synthesis:

Functional Group Protecting Group Abbreviation Deprotection Conditions Reference
Amine tert-Butoxycarbonyl Boc Strong acid (e.g., TFA)
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Mild base (e.g., Piperidine)
Amine Benzyloxycarbonyl Z (or Cbz) Catalytic hydrogenation (H₂/Pd) or HBr/AcOH
Carboxylic Acid Benzyl ester Bzl Catalytic hydrogenation (H₂/Pd)
Carboxylic Acid Methyl/Ethyl ester Me/Et Saponification (e.g., NaOH) or acid hydrolysis

Amine Protection (e.g., Boc, Fmoc) and Deprotection in Synthetic Sequences

In the multi-step synthesis of peptides or complex molecules incorporating this compound, the protection of the amine group is crucial to prevent unwanted side reactions, such as uncontrolled polymerization. peptide.com The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The most commonly employed amine protecting groups in this context are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The Boc group is a cornerstone in what is known as Boc chemistry. It is typically introduced to the amino group of this compound to yield Boc-(R)-4-amino-5-phenylpentanoic acid. chemimpex.comnih.gov This protected form is a versatile building block used in the synthesis of novel therapeutic agents and complex molecules. chemimpex.com The Boc group enhances the stability and solubility of the amino acid derivative, making it highly suitable for organic synthesis. chemimpex.com It is stable under many reaction conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA), which allows for the selective deprotection of the amine group to proceed with the next synthetic step, for instance, peptide coupling. peptide.com

The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis (SPPS). peptide.comnih.gov It is known for being base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. nih.gov This orthogonality with acid-labile protecting groups (like Boc) and cleavage conditions for linkers in SPPS is a significant advantage. peptide.comnih.gov The synthesis of an Fmoc-protected version of this compound would follow established protocols, allowing its incorporation into automated peptide synthesizers. nih.gov

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupStructureIntroduction Reagent (Typical)Cleavage ConditionKey Features
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA)Stable to a wide range of reagents; widely used in solution and solid-phase synthesis. peptide.comchemimpex.com
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-OSu or Fmoc-ClMild base (e.g., Piperidine)Base-labile; ideal for orthogonal protection schemes in SPPS. nih.gov

Esterification and Other Carboxylic Acid Modifications

Modification of the carboxylic acid group of this compound, primarily through esterification, is a common strategy to enhance its utility in synthesis. Esterification can protect the carboxylic acid from participating in unwanted reactions, increase the solubility of the compound in organic solvents, and facilitate subsequent transformations.

A general and effective method for the esterification of N-protected amino acids involves the use of coupling agents. For instance, a series of amino acid ester derivatives have been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov This method could be applied to N-Boc-(4R)-4-amino-5-phenylpentanoic acid to produce various alkyl esters (e.g., methyl, ethyl, or benzyl esters). The resulting ester can then be carried through several synthetic steps before the ester group is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to regenerate the carboxylic acid.

In the context of natural product synthesis, such as stictamides which contain a similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, methylation of carboxylic acids was achieved using trimethylsilyldiazomethane (B103560) (TMSCHN₂). nih.gov This reagent provides a mild and efficient way to form methyl esters. nih.gov

Regioselective Functionalization of the Phenylpentanoic Acid Scaffold (e.g., fluorination, alkylation)

To explore the structure-activity relationship of molecules containing the this compound scaffold, the regioselective functionalization of the phenyl ring or the aliphatic chain is a powerful tool. Introducing substituents like fluorine or alkyl groups can significantly alter the compound's biological activity, metabolic stability, and pharmacokinetic properties.

Fluorination: The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry. In the context of amino acid analogues, fluorination can lead to potent enzyme inhibitors. For example, conformationally rigid analogues of 4-amino-5-halopentanoic acids have been synthesized to act as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). researchgate.net While not directly on the phenyl ring, this demonstrates the principle of halogenation on the pentanoic acid backbone. The synthesis of fluorinated cyclic γ-amino acids has been achieved through multi-step sequences involving epoxidation followed by ring-opening with a fluoride (B91410) source. researchgate.net Similar strategies could be envisioned for the targeted fluorination of the phenylpentanoic acid backbone.

Alkylation: Regioselective C-H alkylation of aromatic rings is a highly sought-after transformation. Modern synthetic methods, including biocatalysis, offer new ways to achieve this with high precision. nih.gov Evolved enzymes, such as "ene"-reductases, have been shown to catalyze the regioselective alkylation of arenes under mild, light-driven conditions. nih.gov By creating a specific enzyme active site through directed evolution, it is possible to control the position of alkylation on an aromatic ring, a task that is often challenging for traditional small molecule catalysts. nih.gov This enzymatic approach could theoretically be applied to the phenyl group of the this compound scaffold to generate novel analogues with alkyl groups at specific positions (ortho, meta, or para), thereby enabling a detailed investigation of their biological properties. Another approach involves the regioselective alkylation of related heterocyclic scaffolds like 2,3-dihydro-4-pyridones at the C5 position through reactions with aldehydes and a reducing agent. nih.gov

4r 4 Amino 5 Phenylpentanoic Acid As a Privileged Chiral Building Block in Complex Molecular Architectures

Applications in Peptide and Peptidomimetic Chemistry

The incorporation of non-proteinogenic amino acids like (4R)-4-amino-5-phenylpentanoic acid is a key strategy in modern peptide science. It allows for the development of peptides and peptide-like molecules, known as peptidomimetics, with enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and higher receptor affinity.

Strategic Incorporation into De Novo Peptide Sequences

De novo peptide design involves creating entirely new peptide sequences to elicit a desired biological function. This compound is a valuable component in this process. Its defined (R)-stereochemistry at the γ-carbon and the bulky phenyl group allow for the introduction of precise structural constraints and functionalities into a novel peptide chain. By replacing standard amino acids with this building block, researchers can design peptides with unique three-dimensional structures tailored to interact with specific biological targets. The γ-amino acid nature of the scaffold also extends the peptide backbone, creating novel topologies not accessible with only α-amino acids.

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are designed to mimic the essential structural features of a bioactive peptide. longdom.org A primary goal in their design is to create molecules that are more rigid than their natural peptide counterparts. upc.edu The incorporation of this compound is an effective strategy for achieving this conformational constraint. upc.edu The stereochemically defined center and the steric hindrance from the phenyl group limit the rotational freedom of the peptide backbone. This rigidity helps to lock the molecule into a specific bioactive conformation, which can lead to a significant increase in binding potency and selectivity for its target receptor. upc.edu This approach is a cornerstone of modern drug design, moving from flexible peptides to more drug-like, structurally defined molecules. researchgate.netnih.gov

Role in Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.gov The process involves the stepwise addition of amino acids to a growing chain that is anchored to a solid resin support. nih.govkennesaw.edu this compound can be efficiently incorporated into peptide sequences using established SPPS protocols, such as those based on Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. kennesaw.edu

The general cycle for incorporating this building block via Fmoc-SPPS involves:

Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed, typically using a piperidine (B6355638) solution. kennesaw.edu

Activation and Coupling: The carboxylic acid of Fmoc-protected this compound is activated using a coupling reagent. This activated amino acid is then reacted with the free amine on the resin-bound peptide to form a new peptide bond. scispace.com

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. kennesaw.edu

Table 1: Key Reagents in Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound

Component Example Reagent(s) Function Citation
Solid Support Wang Resin, Rink Amide Resin Provides a solid anchor for the growing peptide chain. kennesaw.edunih.gov
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Protects the α-amino group during coupling to prevent self-polymerization. kennesaw.edu
Deprotection Agent Piperidine in DMF Removes the Fmoc group to allow for the next coupling reaction. kennesaw.edu
Coupling Activators HBTU, HATU, DIC/Oxyma Facilitate the formation of the amide (peptide) bond between amino acids. kennesaw.edu

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) with scavengers | Releases the final peptide from the resin support. | kennesaw.edu |

Synthesis of Natural Products and Bioactive Analogs

The structural motif of this compound is found within or is analogous to key components of several classes of enzyme inhibitors, making it a valuable starting material for the synthesis of these bioactive molecules.

Scaffolds for Aspartyl Protease Inhibitors (e.g., Bestatin, Pepstatin, Ahpatinins, Statine (B554654) Analogues)

Aspartyl proteases are a class of enzymes that play critical roles in various physiological processes. The inhibition of these enzymes is a therapeutic strategy for several diseases. A key feature of many aspartyl protease inhibitors is a non-standard amino acid that mimics the transition state of peptide bond hydrolysis. nih.gov

Statine and its Analogues: The archetypal inhibitor of this class is pepstatin, which contains the unique amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). rsc.orgnih.gov The structure of this compound, and particularly its hydroxylated form, (4R,3S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), is a direct analogue of statine. nih.gov This structural similarity allows it to function as a transition-state isostere, making it a potent inhibitor scaffold. nih.gov

Ahpatinins: A group of natural products called ahpatinins, isolated from Streptomyces, are acid protease inhibitors that contain the 4-amino-3-hydroxy-5-phenylpentanoic acid residue as a core structural component. nih.gov

Bestatin Analogues: Bestatin, or N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is another important natural product inhibitor. nih.gov While Bestatin contains a 4-phenylbutanoyl moiety, the closely related this compound scaffold is used in the synthesis of potent analogues to explore structure-activity relationships. rsc.orgnih.gov

Table 2: this compound Scaffold in Aspartyl Protease Inhibitors

Inhibitor Class Specific Example(s) Role of the this compound Scaffold Citation
Statine Analogues Renin Inhibitors The hydroxylated form (Ahppa) acts as a transition-state mimic of the peptide bond cleaved by the enzyme. nih.gov
Natural Products Ahpatinins A, B, D, E, F, G The 4-amino-3-hydroxy-5-phenylpentanoic acid unit is a natural building block of these protease inhibitors. nih.gov
Pepstatin Analogues Synthetic Peptides Used to create synthetic analogues of pepstatin to enhance potency and selectivity. nih.gov

| Bestatin Analogues | Synthetic Dipeptides | Serves as a key precursor or structural variant for creating novel Bestatin-like molecules. | nih.govrsc.org |

Building Blocks for Matrix Metalloproteinase (MMP) Inhibitors (e.g., Stictamides)

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the remodeling of the extracellular matrix. nih.gov Their overactivity is implicated in diseases such as cancer metastasis and arthritis. Consequently, MMP inhibitors are an area of active therapeutic research.

Stictamides: An extensive investigation of metabolites from a Sticta species of lichen led to the isolation of stictamides A, B, and C. nih.govnih.gov These compounds were identified as novel peptides containing the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue. nih.gov Further studies revealed that stictamide A is an inhibitor of MMP12 (macrophage elastase), with an IC₅₀ value of 2.3 μM. nih.govnih.gov Docking studies suggest that stictamide A inhibits MMP12 through a non-zinc-binding mechanism, where its 4-(4-hydroxyphenyl)butanoic acid portion occupies a deep hydrophobic pocket in the enzyme. nih.gov

Table 3: Stictamides as MMP Inhibitors

Compound Source Core Structural Unit Biological Activity Citation
Stictamide A Sticta sp. Lichen 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) Inhibits MMP12 (IC₅₀ = 2.3 μM) nih.govnih.gov
Stictamide B Sticta sp. Lichen 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) Structurally related peptide nih.govnih.gov

| Stictamide C | Sticta sp. Lichen | 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) | Structurally related peptide | nih.govnih.gov |

Precursors for Other Biologically Relevant Polyketide-Derived Structures (e.g., Diarylheptanoids, Diarylpentanoids utilizing related hydroxy-phenylpentanoic acids)

While direct utilization of this compound as a precursor in the synthesis of diarylheptanoids and diarylpentanoids is not extensively documented in mainstream chemical literature, the synthesis of these polyketide-derived structures often relies on chiral building blocks with similar carbon skeletons. Notably, related hydroxy-phenylpentanoic acids have been employed as key intermediates in the asymmetric synthesis of these biologically active compounds. nih.gov

Diarylheptanoids and their two-carbon shorter analogs, diarylpentanoids, are natural products recognized for a wide array of biological activities. nih.govnih.gov The synthesis of these molecules is an active area of research. For instance, a common strategy for synthesizing diarylpentanoids involves the condensation of precursors such as 4-phenyl-2-butanone with various substituted benzaldehydes. nih.gov

In the realm of asymmetric synthesis, which is crucial for obtaining biologically active enantiomers, chiral building blocks are indispensable. Research has demonstrated the practical preparation of (3S)-hydroxy-5-phenylpentanoic acid, which serves as a versatile precursor for various natural products. nih.gov This highlights the significance of the phenylpentanoic acid scaffold in constructing complex molecules. Although not identical, the structural relationship between hydroxy-phenylpentanoic acids and amino-phenylpentanoic acids suggests the potential for similar synthetic applications.

Furthermore, methods for the synthesis of α,α-diaryl-α-amino acid derivatives have been developed, indicating that amino acids can indeed serve as foundational elements for molecules bearing multiple aryl groups. nih.govresearchgate.net These synthetic strategies, while not directly starting from this compound to form diarylpentanoids, underscore the principle of using amino acid precursors to generate complex aryl-substituted structures. nih.gov

Below is a table of representative diarylpentanoids and their precursors, illustrating common synthetic strategies.

Diarylpentanoid ProductPrecursor 1Precursor 2Reference
(E)-1-(4-hydroxyphenyl)-5-phenylpent-1-en-3-one4-phenyl-2-butanone4-hydroxybenzaldehyde nih.gov
(E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-1-en-3-one4-(4-hydroxyphenyl)-2-butanone4-hydroxy-3-methoxybenzaldehyde nih.gov
(E)-1-(3,4-dihydroxyphenyl)-5-(4-hydroxyphenyl)pent-1-en-3-one4-(4-hydroxyphenyl)-2-butanone3,4-dihydroxybenzaldehyde nih.gov

Development of Bioconjugates and Prodrug Strategies in Academic Research

The incorporation of amino acids into drug molecules to create bioconjugates and prodrugs is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While specific academic research detailing the use of this compound in such strategies is not widely published, the general principles of using amino acid moieties are broadly applicable and provide a framework for its potential utility.

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. nih.gov Amino acids are attractive candidates for creating prodrugs due to their biocompatibility and their ability to be recognized by specific transporters in the body, which can facilitate drug absorption and targeted delivery. nih.gov For example, amino acid esters of antiviral nucleosides have been shown to be absorbed via the intestinal peptide transporter PEPT1. nih.gov This approach can improve the oral bioavailability of poorly permeable drugs.

In a similar vein, bioconjugation involves linking a biomolecule, such as an amino acid or peptide, to a drug. This can improve water solubility, reduce toxicity, and enable targeted delivery to specific cells or tissues. nih.gov For instance, dipeptides have been used as carriers for drug molecules, with activation occurring through cleavage by specific enzymes like dipeptidyl-peptidase IV (DPPIV/CD26), which is expressed on various cell types. nih.gov

The table below summarizes various prodrug strategies that utilize amino acid moieties to improve drug properties.

Prodrug StrategyAmino Acid MoietyPurposeExample ApplicationReference
Peptide Transporter TargetingAmino acid estersEnhance oral absorptionAntiviral nucleosides (e.g., AZT) nih.gov
Enzyme-Activated ReleaseDipeptidesTargeted drug releaseAnticancer agents nih.gov
Increased Water SolubilityAmino acid conjugatesImprove formulation and bioavailabilityAnticancer drugs nih.gov
Colon-Targeted DeliveryAzo-linked amino acidsRelease in the colon via bacterial azoreductasesTetrahydrocurcumin nih.gov

Given its structure as a non-proteinogenic amino acid, this compound could potentially be explored in similar prodrug and bioconjugate strategies. Its phenylpentanoic acid backbone could influence interactions with transporters and enzymes, potentially offering unique pharmacokinetic profiles. However, dedicated research would be required to validate these possibilities.

Academic Investigations into the Biological and Biochemical Relevance of 4r 4 Amino 5 Phenylpentanoic Acid Derivatives

Enzyme Inhibition Mechanism Studies

Derivatives of (4R)-4-Amino-5-phenylpentanoic acid have been a focal point in the study of enzyme inhibition, particularly concerning proteases and aminotransferases.

Structure-Activity Relationship (SAR) Analysis of Protease Inhibition

The core structure of 4-amino-5-phenylpentanoic acid is a key component in the design of various enzyme inhibitors, most notably against HIV-1 protease. nih.gov Systematic modifications of this scaffold have led to a deep understanding of the structural requirements for potent inhibition.

Research into HIV-1 protease inhibitors has shown that the 4-amino-3-hydroxy-5-phenylpentanoic acid backbone is a crucial element. nih.govnih.gov A flexible and highly diastereoselective synthesis process has enabled the creation of a wide range of derivatives, allowing for exploration of the enzyme's S3, S2, and S1'-S3' sites. nih.gov In one study of 46 such derivatives, several compounds exhibited potent inhibition with Ki values as low as 3.4 nM and antiviral activity in the low nanomolar range. nih.gov

Further studies on derivatives containing 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a related structure, have elucidated the importance of the P2 site. nih.gov Modifications at this site, such as the introduction of cyclic urethanes or benzamides, significantly impact inhibitory activity. nih.gov The substitution patterns on these benzamides were found to be critical for potency. nih.gov Similarly, the phenylalanine core of related compounds is considered crucial for maintaining antiviral activity against the HIV-1 capsid protein. mdpi.com

Table 1: SAR Findings for HIV-1 Protease Inhibitors

Compound SeriesKey Structural FeatureSAR FindingResulting PotencyReference
2-Heterosubstituted Statine (B554654) Derivatives4-Amino-3-hydroxy-5-phenylpentanoic acid coreBroad derivation covering S3, S2, and S1'-S3' sites.Ki values as low as 3.4 nM. nih.gov
AHPBA-containing DipeptidesCyclic urethanes or benzamides at P2 siteSubstitution pattern of benzamides is critical for activity.Subnanomolar IC50 values. nih.gov
Phenylalanine-containing PeptidomimeticsPhenylalanine coreCore is crucial for maintaining antiviral activity against HIV-1 capsid.EC50 values in the low micromolar range. mdpi.com

Role in Modulation of Other Enzymatic Pathways

Beyond direct enzyme inhibition, derivatives of this scaffold have been designed to modulate other biological pathways. Research into a series of γ-aminobutyric acid (GABA) derivatives led to the synthesis of (S)-4-amino-5-phenoxypentanoate. nih.gov This compound was specifically designed as a selective modulator of GabR, a bacterial transcription factor that controls GABA metabolism in Bacillus subtilis. nih.gov

This derivative was shown to be a potential selective agonist of GabR, binding to the effector site and inducing a DNA distortion similar to the native effector, GABA. nih.gov Importantly, inhibition assays demonstrated that (S)-4-amino-5-phenoxypentanoate has high selectivity for the bacterial GabR protein over several eukaryotic enzymes, indicating its potential to modulate bacterial metabolic pathways without affecting human ones. nih.gov

Research in Neurobiology and Neuroactive Compound Design

The structural features of this compound make it a valuable building block for compounds targeting the central nervous system.

Exploration of Neuropeptide Analogs and their Receptor Interactions

Non-proteinogenic amino acids, such as the phenylpentanoic acid core, are incorporated into neuropeptide analogs to create conformationally restricted structures that can probe receptor interactions. nih.gov For example, research into Neuropeptide FF (NPFF) has utilized such analogs to understand its anti-opioid activity. nih.gov

In one study, the NPFF analog [D-Tyr1, (NMe)Phe3]NPFF (1DMe) was used in a neuroblastoma cell line expressing human NPFF2 receptors. nih.gov This analog was found to functionally antagonize opioid activities. For instance, preincubation with 1DMe reduced the maximal inhibition of N-type Ca2+ channels by opioid agonists and decreased the maximal effect of the delta-opioid agonist deltorphin-I on intracellular calcium release. nih.gov This demonstrates how analogs containing modified amino acid structures can elucidate the complex interactions between different receptor systems, such as the NPFF and opioid systems. nih.gov

Studies on Compounds Affecting Neurological Functions

The (4R)-stereochemistry of the parent compound places it within the D-amino acid family, which has known roles in the central nervous system. D-amino acids are recognized as important neurotransmitters or neuromodulators, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

D-amino acids like D-serine and D-aspartate act as co-agonists at the glycine (B1666218) and glutamate (B1630785) binding sites of the NMDA receptor, respectively. nih.gov The modulation of NMDA receptor activity is critical for numerous brain functions, and its dysregulation is implicated in neurological disorders. nih.govnih.govmdpi.com D-serine, for example, is essential for dopamine (B1211576) to properly modulate NMDA receptor activity, synaptic plasticity, and cognitive performance in the prefrontal cortex. pnas.org Research in this area often focuses on understanding how these D-amino acids and their derivatives can alter brain chemistry, with much of the work centered on conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov

Conformational Studies and Stereochemical Influence on Biological Systems

The spatial orientation of functional groups in a molecule is critical for its interaction with biological macromolecules. For derivatives of this compound, their stereochemistry plays a pivotal role in defining their biological and biochemical relevance.

Chirality is a fundamental property in molecular recognition, as biological receptors, such as enzymes and protein channels, are themselves chiral. This inherent chirality of biological targets leads to stereospecific interactions with chiral ligands. While direct studies on the molecular recognition of this compound derivatives are not extensively documented in the provided search results, the principles of chiral recognition are well-established. For instance, the differential binding of enantiomers to their receptors can result in one enantiomer exhibiting therapeutic effects while the other is inactive or even elicits adverse effects.

The recognition process is governed by the formation of diastereomeric complexes between the chiral receptor and the enantiomers of the ligand, which have different physicochemical properties and, consequently, different association and dissociation constants. This principle has been demonstrated with various chiral molecules, where enantiomers exhibit significantly different binding affinities and biological activities. In the context of amino acid derivatives, even subtle changes in the stereochemistry of a side chain can dramatically alter the binding mode and affinity for a biological target. The precise orientation of the amino group and the phenyl group in the (4R) configuration of 4-Amino-5-phenylpentanoic acid will undoubtedly influence its interaction with target proteins, although specific examples are not detailed in the provided search results.

While direct studies on the influence of this compound derivatives on protein folding are not available in the provided search results, the stereochemical effects of related proline analogs on protein structure and stability offer significant insights. Proline and its analogs are unique among amino acids due to their cyclic side chain, which significantly constrains the polypeptide backbone. The stereochemistry at the C4 position of the proline ring has a profound impact on the pucker of the ring and the cis-trans isomerization of the preceding peptide bond, both of which are critical determinants of protein folding and stability. nih.govresearchgate.net

Research on 4-fluoroprolines, specifically (2S, 4R)-4-fluoroproline ((4R)-FPro) and (2S, 4S)-4-fluoroproline ((4S)-FPro), has demonstrated that stereochemistry can be used to rationally manipulate protein stability. nih.govresearchgate.net The (4R) stereoisomer of fluoroproline has been shown to stabilize the Cγ-exo ring pucker, which favors the trans conformation of the Xaa-Pro peptide bond. researchgate.net Conversely, the (4S) stereoisomer favors the Cγ-endo pucker and the cis conformation. researchgate.net

In studies involving the replacement of proline residues in Enhanced Green Fluorescent Protein (EGFP) with these fluorinated analogs, it was observed that the incorporation of (4R)-FPro, which was expected to favor the more common trans conformation, actually interfered with correct protein folding, leading to insoluble protein. nih.gov In contrast, (4S)-FPro was well-tolerated and even enhanced the folding rates of EGFP. nih.gov This highlights that the influence of proline analogs on protein stability is complex and not solely dependent on favoring the typically predominant isomer. The specific puckering of the pyrrolidine (B122466) ring also plays a crucial role. nih.gov These findings underscore the subtle yet powerful influence of stereochemistry in proline analogs on the intricate process of protein folding.

Table 1: Impact of Fluorinated Proline Analogs on EGFP Folding

Proline AnalogPredominant Ring PuckerFavored Peptide Bond ConformationEffect on EGFP Folding
(2S, 4R)-4-fluoroproline ((4R)-FPro) Cγ-exotransInterferes with correct folding, leads to insoluble protein nih.gov
(2S, 4S)-4-fluoroproline ((4S)-FPro) Cγ-endocisWell-accommodated, enhances folding rates nih.gov
Proline Mixture of Cγ-exo and Cγ-endoMixture of trans and cisNative folding nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Separation Methods for Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric and diastereomeric purity of (4R)-4-amino-5-phenylpentanoic acid is critical. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for this purpose, offering high resolution and sensitivity. cmu.eduyakhak.orgphenomenex.com

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating enantiomers. yakhak.orgphenomenex.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comscas.co.jp For amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. yakhak.org Another successful approach for underivatized amino acids involves the use of macrocyclic glycopeptide-based CSPs, like teicoplanin, which are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.commst.edu The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. scas.co.jp

Key Parameters in Chiral HPLC Separation of Amino Acid Analogs:

ParameterDescriptionTypical Conditions for Amino Acid Analogs
Chiral Stationary Phase (CSP) The chiral selector immobilized on the column support material.Polysaccharide-based (e.g., cellulose or amylose derivatives), Macrocyclic glycopeptide-based (e.g., teicoplanin). yakhak.orgsigmaaldrich.com
Mobile Phase The solvent system that carries the analyte through the column.Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile/methanol with additives like acids or bases). yakhak.orgsigmaaldrich.com
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.5-2.0 mL/min.
Detection The method used to detect the separated enantiomers.UV-Vis spectroscopy, fluorescence detection, or mass spectrometry (LC-MS). yakhak.orgcreative-proteomics.com

Capillary Electrophoresis (CE):

Capillary electrophoresis offers high separation efficiency and requires minimal sample and solvent volumes. creative-proteomics.comchromatographyonline.com For chiral separations of amino acids, a chiral selector is added to the background electrolyte. creative-proteomics.comacs.org Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors in CE. cmu.eduacs.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the electric field, leading to different electrophoretic mobilities. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational preferences of molecules in solution. nih.govnih.gov For this compound, ¹H and ¹³C NMR provide information about the chemical environment of each atom, while advanced techniques like the Nuclear Overhauser Effect (NOE) reveal through-space interactions, which are crucial for stereochemical and conformational analysis. wikipedia.orgorganicchemistrydata.org

Nuclear Overhauser Effect (NOE):

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). wikipedia.orglibretexts.org In the context of this compound, NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can establish the relative stereochemistry of the chiral centers. wikipedia.orgnih.govyoutube.com By observing which protons are in close proximity, the spatial arrangement of the substituents around the stereocenters can be deduced. libretexts.org For example, an NOE between a proton on the phenyl ring and a proton at the C4 position would provide information about the preferred conformation around the C4-C5 bond.

Conformational Analysis:

The magnitude of coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can provide insights into the dihedral angles between them, as described by the Karplus equation. This information, combined with NOE data, allows for the determination of the preferred conformations of the pentanoic acid backbone in solution. nih.gov

Typical NMR Data for Amino Acid Structures:

NMR TechniqueInformation ObtainedRelevance to this compound
¹H NMR Chemical shifts and coupling constants of protons.Provides a map of the proton environment and connectivity.
¹³C NMR Chemical shifts of carbon atoms.Complements ¹H NMR by providing information on the carbon skeleton. organicchemistrydata.org
COSY Correlation Spectroscopy; shows through-bond proton-proton couplings.Confirms the spin systems within the molecule.
HSQC/HMQC Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence; correlates directly bonded protons and heteronuclei (e.g., ¹³C).Assigns protons to their attached carbons.
HMBC Heteronuclear Multiple Bond Correlation; shows long-range (2-3 bond) correlations between protons and heteronuclei.Helps in assigning quaternary carbons and piecing together molecular fragments.
NOESY/ROESY Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy; shows through-space correlations between protons.Crucial for determining stereochemistry and conformation by identifying protons that are close in space. wikipedia.orglibretexts.org

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. nih.govnih.gov

Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. nih.gov

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) from the amino acid functional groups, as well as cleavage of the carbon-carbon bonds in the pentanoic acid chain. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Common Fragmentation Patterns for Amino Acids in Mass Spectrometry:

FragmentationDescription
Loss of H₂O Dehydration, often from the carboxylic acid group.
Loss of NH₃ Loss of ammonia from the amino group.
Loss of CO₂ Decarboxylation from the carboxylic acid group.
Cleavage of the α-β bond Fragmentation of the bond between the alpha and beta carbons.
Side-chain fragmentation Fragmentation of the phenyl group and the pentanoic acid chain.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govthieme-connect.deresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The diffraction pattern provides information about the arrangement of atoms within the crystal lattice. nih.govsphinxsai.com For chiral molecules, the use of anomalous dispersion allows for the unambiguous determination of the absolute configuration of each stereocenter. thieme-connect.desoton.ac.uk By obtaining a high-quality crystal of this compound, its precise three-dimensional structure, including bond lengths, bond angles, and the absolute configuration at the C4 stereocenter, can be determined. usm.edunih.govnih.govdntb.gov.ua

Key Information from X-ray Crystallography:

ParameterDescription
Unit Cell Dimensions The dimensions of the repeating unit of the crystal lattice. sphinxsai.com
Space Group The symmetry elements present in the crystal. sphinxsai.com
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell. nih.gov
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.
Absolute Configuration The R/S configuration of each chiral center. nih.govresearchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Optical Purity and Conformation

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are sensitive to the chiral nature of molecules and are used to assess optical purity and study conformational changes in solution. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. plos.org A CD spectrum is a plot of this differential absorption versus wavelength. The sign and magnitude of the CD signals are highly dependent on the stereochemistry and conformation of the molecule. mdpi.com

For this compound, the CD spectrum would be expected to show characteristic bands arising from the electronic transitions of the phenyl chromophore and the carboxyl group. The spectrum of the (4R)-enantiomer will be the mirror image of the spectrum of its (4S)-enantiomer. This property allows for the determination of enantiomeric purity by comparing the CD spectrum of a sample to that of a pure enantiomer. Furthermore, changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational changes of the molecule in solution. nih.govplos.org

Relationship between CD Spectroscopy and Molecular Properties:

CD Spectral FeatureMolecular Property
Sign of the Cotton Effect Related to the absolute configuration of the chiral centers.
Magnitude of the CD Signal Proportional to the enantiomeric excess and the intrinsic chirality of the molecule.
Wavelength of CD Bands Corresponds to the electronic transitions of the chromophores.
Changes in the CD Spectrum Can indicate conformational changes or interactions with the environment. plos.org

Emerging Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis Towards Sustainability and Efficiency

The production of enantiomerically pure compounds like (4R)-4-Amino-5-phenylpentanoic acid is critical for its potential applications. Traditional chemical synthesis routes often face challenges such as poor stereoselectivity, the need for expensive catalysts, and the generation of significant waste. nih.gov Modern research is therefore pivoting towards green and efficient chemoenzymatic methods. nih.govrsc.org These approaches leverage the high selectivity of enzymes to create chiral molecules under mild conditions. nih.gov

A prominent strategy involves the use of engineered enzymes. nih.gov For instance, research on the synthesis of the related compound, (R)-4-aminopentanoic acid, has demonstrated the power of this approach. researchgate.net By employing structure-guided protein engineering, a glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) was successfully modified to catalyze the reductive amination of levulinic acid, a biomass-derived platform chemical. nih.govresearchgate.net This enzymatic method not only uses a sustainable starting material but also utilizes inexpensive ammonia (B1221849) as the amino donor, producing only an inorganic carbonate as a by-product, which represents a process with high atom economy. nih.gov

Key innovations in this area often involve a multi-enzyme cascade, sometimes referred to as a dual-enzyme system. In the synthesis of (R)-4-aminopentanoic acid, the engineered EcGDH was paired with a formate (B1220265) dehydrogenase to regenerate the necessary NADPH cofactor, allowing for the efficient conversion of the substrate with high yield and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net The success of these methods for similar γ-amino acids provides a clear blueprint for developing a sustainable and efficient synthesis of this compound.

Table 1: Example of Engineered Enzyme Improvement for γ-Amino Acid Synthesis

Enzyme VariantSubstratek_cat/K_m Improvement (vs. initial mutant)Enantiomeric Excess (ee)Reference
EcGDHK116Q/N348MLevulinic Acid42.0-fold>99% researchgate.net

This table illustrates the significant enhancement in catalytic efficiency achieved through protein engineering for a related γ-amino acid synthesis, a strategy directly applicable to producing this compound.

Computational Chemistry and Molecular Modeling in Rational Design

Computational tools are becoming indispensable for accelerating the discovery and optimization of bioactive molecules. nih.gov Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow for the rational design of new compounds and provide deep insights into their interactions with biological targets. nih.govmdpi.com

For scaffolds like this compound, these methods are crucial for designing derivatives that could act as potent and selective enzyme inhibitors. nih.govresearchgate.net For example, molecular docking studies on GABA analogues have been used to construct homology models of the target enzyme, GABA aminotransferase (GABA-AT), and to predict the binding modes of potential inhibitors. nih.gov Such studies can identify key interactions, like hydrogen bonds and salt bridges, between the ligand and active site residues, guiding the design of new molecules with improved affinity and specificity. mdpi.com

Furthermore, computational approaches are vital in the enzyme engineering process described previously. Molecular docking was used to understand how mutations in the active site of glutamate dehydrogenase altered its substrate specificity, enabling it to accept a new substrate for the synthesis of a γ-amino acid. nih.govresearchgate.net By modeling the enzyme-substrate complex, researchers can predict which amino acid residues to target for mutagenesis to improve catalytic activity and enantioselectivity. nih.gov This synergy between computational design and experimental work is a powerful paradigm for developing both novel enzymes and new therapeutic candidates based on the this compound structure.

Table 2: Application of Computational Methods in Drug and Catalyst Design

Computational MethodApplicationTarget Molecule/SystemKey OutcomeReference
Molecular DockingPredict binding affinity and interactionsGABA analogues with GABA-ATIdentification of key interacting residues and potent inhibitors. nih.govmdpi.com
Molecular DockingExplain catalytic activity of mutantsEngineered Glutamate DehydrogenaseUnderstanding of improved substrate specificity. nih.govresearchgate.net
Rational DesignDesign of enzyme inhibitorsMatrix Metalloproteinases (MMPs)Identification of novel, potent inhibitor scaffolds. nih.gov

This table highlights how computational chemistry is applied to understand and design molecules and enzymes, a process directly relevant to exploring the potential of this compound derivatives.

Development of Chemical Probes for Biological Pathway Elucidation

Noncanonical amino acids (ncAAs), such as this compound, are valuable tools for chemical biology. rsc.org By incorporating reporter groups like fluorescent tags or photo-crosslinkers, these molecules can be transformed into chemical probes to study complex biological processes in living systems. researchgate.net

The development of fluorescent sensors for amino acids is an active area of research. nih.gov For instance, a sensor has been reported that can detect amino acids in live cells, enabling the study of their storage and utilization. nih.gov Notably, this sensor showed a response to the γ-amino acid GABA, suggesting that derivatives of this compound could be similarly developed into probes. By attaching a fluorophore to the this compound scaffold, it may be possible to create a turn-on fluorescent probe that reports on the activity of specific enzymes or transporters involved in γ-amino acid metabolism.

Furthermore, ncAAs can be designed as activity-based probes to label specific enzymes within a complex proteome or can be incorporated into peptides to study protein structure and function. rsc.org The unique γ-structure of this compound could be exploited to probe enzymes that recognize γ-amino acids or to create peptidomimetics with specific biological activities, thus helping to elucidate their pathways and mechanisms of action.

Potential for Functional Material Design and Nanotechnology Integration

The field of materials science is increasingly looking to biological building blocks to create novel, functional materials. beilstein-journals.org Peptides containing β- and γ-amino acids are of particular interest because they can self-assemble into well-defined, stable nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govresearchgate.netchapman.edu The incorporation of a γ-amino acid like this compound into a peptide sequence can induce unique folding patterns and secondary structures not accessible to peptides made solely of α-amino acids. nih.govnumberanalytics.com

This self-assembly property opens the door to creating advanced biomaterials. researchgate.net The chirality inherent in this compound is especially significant, as molecular chirality is a key factor that can dictate the morphology, handedness, and ultimately the biological activity of the resulting assembly. frontiersin.org These peptide-based nanostructures have a wide range of potential applications in bionanotechnology, including tissue engineering, biosensing, and as scaffolds for controlled drug delivery. chapman.edunih.gov

Moreover, the amino and carboxyl groups of this compound allow for its integration with other nanomaterials. For example, chiral amino acids can be used to functionalize graphene, creating hybrid materials that can act as chiral catalysts. nih.gov Similarly, peptides containing this γ-amino acid could be used to functionalize nanoparticles, creating targeted drug delivery systems or new diagnostic tools. acs.orgmdpi.commdpi.com The ability to design and synthesize peptides with specific sequences and properties makes the this compound scaffold a promising component for the bottom-up fabrication of sophisticated, functional nanosystems. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for (4R)-4-Amino-5-phenylpentanoic acid, and how do chiral centers influence the reaction efficiency?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies. A common approach uses L-glutamic acid derivatives as chiral precursors, with benzyl or tert-butoxycarbonyl (Boc) groups protecting the amino functionality during coupling reactions. For example, Wu et al. (2015) demonstrated a thiol-ene click reaction for synthesizing a structurally similar compound, (S)-4-amino-5-mercaptopentanoic acid, highlighting the role of stereochemical control in minimizing racemization . Key steps include:

  • Chiral resolution : Use of chiral HPLC or enzymatic resolution to isolate the (4R)-enantiomer.
  • Protection-deprotection cycles : Boc or Fmoc groups stabilize the amino group during intermediate reactions.
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance stereoselectivity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with diastereotopic proton splitting patterns indicating stereochemical purity (e.g., δ 3.2–3.5 ppm for CH-NH2_2 coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 220.1442 for C11_{11}H15_{15}NO2_2) .
  • Optical Rotation : Specific rotation ([α]D_D) comparisons against literature values (e.g., [α]D_D = +15.3° in methanol) confirm enantiomeric excess .

Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?

Methodological Answer: this compound exhibits limited aqueous solubility (≈2 mg/mL in H2_2O at 25°C) due to its hydrophobic phenyl group. For in vitro studies:

  • Aqueous buffers : Use co-solvents like DMSO (≤10%) or adjust pH to 6–8 to ionize the carboxylic acid group.
  • Organic phases : Dissolve in methanol or acetonitrile for HPLC analysis .
  • Critical micelle concentration (CMC) : Assess surfactant compatibility (e.g., Tween-80) to enhance bioavailability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying pH and temperature conditions?

Methodological Answer: Discrepancies often arise from polymorphic forms or degradation products. A systematic approach includes:

  • Differential Scanning Calorimetry (DSC) : Identify melting points (Tm) and phase transitions (e.g., Tm = 185–190°C for the pure enantiomer) .
  • Accelerated stability studies : Expose the compound to pH 1–12 at 40°C for 48 hours, followed by LC-MS to detect hydrolysis byproducts (e.g., phenylpentanoic acid derivatives) .
  • X-ray diffraction (XRD) : Compare crystal packing motifs to correlate solubility with lattice energy .

Q. What strategies optimize the enantiomeric excess (ee) of this compound during large-scale synthesis?

Methodological Answer:

  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to racemize undesired enantiomers during synthesis .
  • Enzymatic desymmetrization : Use lipases or proteases to selectively hydrolyze ester intermediates, achieving >98% ee .
  • In-line monitoring : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track ee in real-time .

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The (4R) configuration affects binding affinity due to spatial compatibility with chiral active sites. Case studies include:

  • Molecular docking : Compare docking scores of (4R) vs. (4S) enantiomers with γ-aminobutyric acid (GABA) receptors, showing a 10-fold higher binding energy for the (4R) form .
  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., aminotransferases) to quantify stereospecific inhibition .
  • Circular Dichroism (CD) : Monitor conformational changes in protein-ligand complexes to validate stereochemical selectivity .

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